molecular formula C14H7ClF4N2 B8800117 2-(2-Chloro-4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-57-1

2-(2-Chloro-4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No.: B8800117
CAS No.: 372122-57-1
M. Wt: 314.66 g/mol
InChI Key: RLYKPEJKIFEIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C14H7ClF4N2 and its molecular weight is 314.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

372122-57-1

Molecular Formula

C14H7ClF4N2

Molecular Weight

314.66 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H7ClF4N2/c15-12-5-9(16)2-4-11(12)13-6-10-3-1-8(14(17,18)19)7-21(10)20-13/h1-7H

InChI Key

RLYKPEJKIFEIDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C3=C(C=C(C=C3)F)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-(2-chloro-4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (2.65 g, 7.95 mmol) in DME (11 ml) at 5° C. was added TFAA (1.13 ml, 7.95 mmol) and the mixture stirred for 10 minutes. Triethylamine (3.3 ml, 23.85 mmol) was then added dropwise over 15 min. After the addition was complete, the reaction mixture was then warmed to room temperature. After stirring for 1 hour, iron (II) chloride (10 mg) was added and the mixture was then heated to 75° C. for 16 hours then allowed to cool. The mixture was poured into water (100 ml) and extracted with dichloromethane (100 ml). The organic extracts were dried over MgSO4 and concentrated to dryness. This residue was purified by column chromatography on silica gel eluting with diethylether-cyclohexane (1:4). Concentration of the appropriate fractions gave 0.3 g (12%) of the title compound.
Name
1-(2-chloro-4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
iron (II) chloride
Quantity
10 mg
Type
catalyst
Reaction Step Five
Yield
12%

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